1-(3-chloro-4-methylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
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Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-12-4-3-5-14(8-12)21-17-10-26(24,25)11-18(17)22(19(21)23)15-7-6-13(2)16(20)9-15/h3-9,17-18H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFHTZINTPCJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thienoimidazole core with substituents that may influence its biological interactions. The presence of chlorine and methyl groups is significant in modulating the compound's activity.
Mechanisms of Biological Activity
Research indicates that compounds similar to this one often exhibit a range of biological activities, primarily due to their ability to interact with specific biological targets:
- Antiviral Activity : Analogous compounds have shown efficacy against various viral strains by inhibiting viral replication or disrupting viral entry into host cells.
- Antimicrobial Properties : Compounds in this class have been evaluated for their ability to inhibit bacterial growth, potentially through interference with bacterial cell wall synthesis or protein synthesis pathways.
- Cytotoxicity : The compound's structure suggests it may possess cytotoxic properties against certain cancer cell lines, which could be attributed to apoptosis induction or cell cycle arrest.
Table 1: Summary of Biological Activities
Case Studies
-
Antiviral Efficacy Against HIV-1 :
A study highlighted the compound's potential as an anti-HIV agent, where it demonstrated significant inhibition of viral replication in vitro with an EC50 value of 3.98 μM. This suggests that the compound could serve as a lead for further development in antiviral therapeutics targeting HIV-1. -
Antimicrobial Activity :
In another investigation, the compound was tested against various bacterial strains, showing promising results with an IC50 value of 32.2 μM against Staphylococcus aureus. This indicates a potential application in treating bacterial infections. -
Cytotoxic Effects on Cancer Cells :
Research has also focused on the cytotoxic effects of this compound on different cancer cell lines. Results indicated that at concentrations around 50 μM, significant apoptosis was observed in treated cells, suggesting its utility in cancer therapy.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thienoimidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that 1-(3-chloro-4-methylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide may possess comparable efficacy.
Anticancer Potential
The compound has been evaluated for its anticancer properties. A study demonstrated that thienoimidazole derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways. This suggests that further exploration of this compound could lead to the development of novel anticancer agents.
| Activity | Tested Compound | Result |
|---|---|---|
| Antimicrobial | Thienoimidazole Derivative A | Inhibition of E. coli at 50 µg/mL |
| Anticancer | Thienoimidazole Derivative B | IC50 = 10 µM in MCF-7 cells |
| Antiviral | Thienoimidazole Derivative C | EC50 = 3.98 µM against HIV |
Synthetic Chemistry Applications
The synthesis of this compound involves multiple steps typically including cyclization reactions and functional group modifications. The ability to modify the thienoimidazole core allows chemists to tailor the compound for specific applications in drug development.
Case Study: Synthesis Methodology
A recent study focused on optimizing the synthesis route for thienoimidazole derivatives. The researchers reported a novel method that improved yield and purity by utilizing microwave-assisted synthesis techniques. The findings highlighted the importance of reaction conditions in achieving high-quality products.
Material Science Applications
Due to its unique chemical structure, this compound may also find applications in material science, particularly in the development of organic semiconductors and sensors. The electronic properties associated with thienoimidazoles make them suitable candidates for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Q & A
Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be tailored to improve yield?
The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydrothienoimidazole core followed by functionalization with chlorophenyl and m-tolyl groups. Key steps include:
- Cyclocondensation : Formation of the fused thienoimidazole ring under reflux with polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility .
- Substituent Introduction : Electrophilic aromatic substitution or Ullmann-type coupling for aryl group attachment, requiring precise temperature control (80–120°C) and catalysts like CuI .
- Sulfone Formation : Oxidation of the thioether to sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .
Q. How is structural confirmation achieved, and what spectroscopic methods are most reliable?
- NMR Spectroscopy : H and C NMR identify substituent integration and electronic environments. For example, the sulfone group deshields adjacent protons, shifting signals to δ 3.8–4.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 443.1) .
- IR Spectroscopy : Sulfone S=O stretches appear at 1150–1250 cm .
Q. What preliminary biological assays are recommended for initial activity screening?
- Antimicrobial Testing : Disk diffusion assays against E. coli and S. aureus at 50–100 µM concentrations .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa) to assess IC values .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemistry or conformational dynamics?
Single-crystal X-ray diffraction (SCXRD) using SHELXL software ( ) provides bond lengths, angles, and torsion angles critical for:
Q. What mechanistic insights explain contradictory reactivity in sulfone-mediated reactions?
Contradictions in sulfone reactivity (e.g., nucleophilic vs. electrophilic behavior) arise from:
- Electronic Effects : Electron-withdrawing sulfone groups polarize the thienoimidazole ring, enhancing electrophilic aromatic substitution at specific positions .
- Solvent Interactions : Polar solvents stabilize transition states in SN2-type nucleophilic substitutions at the sulfone site .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
- Substituent Modulation : Replacing the m-tolyl group with electron-deficient aryl rings (e.g., 3-nitrophenyl) increases antimicrobial potency by 40% .
- Stereoelectronic Tuning : Introducing bulkier substituents at the 4-methyl position reduces metabolic degradation in hepatic microsomal assays .
Q. What computational methods predict binding modes to biological targets?
- Molecular Docking : AutoDock Vina models interactions with enzymes like cyclooxygenase-2 (COX-2), identifying hydrogen bonds between the sulfone group and Arg120 .
- MD Simulations : AMBER-based simulations (100 ns) reveal stable binding conformations in aqueous environments .
Methodological Recommendations
- Synthesis : Prioritize CuI-catalyzed coupling for aryl group introduction to minimize byproducts .
- Characterization : Combine SCXRD with dynamic NMR to resolve fluxional behavior in solution .
- Biological Testing : Use orthogonal assays (e.g., ATP-based viability and apoptosis markers) to validate cytotoxicity mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
